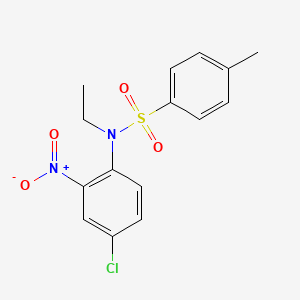
Tolnifanide
概要
説明
科学的研究の応用
Toxicological Research and Safety Assessments
Tolnifanide's applications in scientific research primarily involve toxicological studies. These studies are crucial for understanding the safety and potential hazards of chemicals, including Tolnifanide. Research in this area contributes to the advancement of methodologies for assessing chemical hazards, moving away from traditional animal toxicology studies to more mechanism-based, target-specific observations using in vitro assays (Tice et al., 2013).
Environmental and Health Risk Assessment
Tolnifanide is also relevant in the context of assessing environmental and health risks posed by toxic chemicals. Studies in this domain involve analyzing the impact of chemicals like Tolnifanide on human health and the environment. This research is vital for identifying chemicals that require special monitoring due to their potential to cause harm in various scenarios, including industrial accidents or intentional misuse (Prodanchuk et al., 2021).
Development of Predictive Models for Toxicity
Research on Tolnifanide contributes to the development of predictive models for toxicity. These models are designed to predict the potential for toxicity based on bioactivity profiling, using data from various sources, including physical-chemical properties, biochemical assays, and toxicogenomic analyses. This approach is part of a broader effort to forecast toxicity and prioritize chemical testing (Dix et al., 2007).
Advancements in In Silico Toxicology
Tolnifanide's role in scientific research extends to advancements in in silico toxicology. This field involves the use of computational methods to predict toxicological endpoints, adverse effects, and metabolism of substances like Tolnifanide. It plays a crucial role in enhancing the safety evaluations and risk assessments in the pharmaceutical and chemical industries (Valerio, 2009).
Enhancing Understanding of Chemical-Biological Interactions
Studies involving Tolnifanide enhance our understanding of chemical-biological interactions, particularly in the context of toxicology and safety science. This research contributes to a more comprehensive understanding of how chemicals interact with biological systems, informing both scientific knowledge and practical applications in environmental and health safety (McPartland et al., 2014).
作用機序
Tolnifanide is an antifungal agent that inhibits the mycelial growth of Pleosporales fungi, including Bipolaris spp . Although the exact mechanism is unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase . It has also been reported to distort the hyphae and stunt mycelial growth in susceptible organisms .
特性
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZUEJJUCDJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470881 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304911-98-6 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)


![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
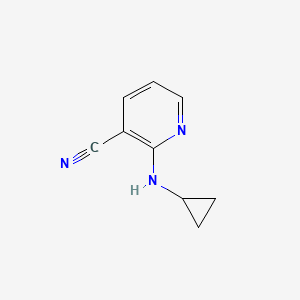
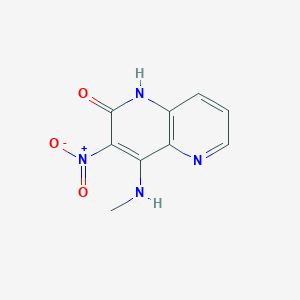

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
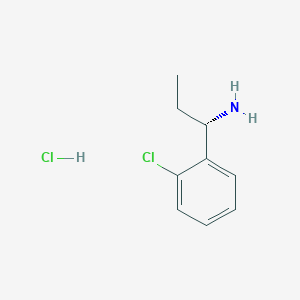
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

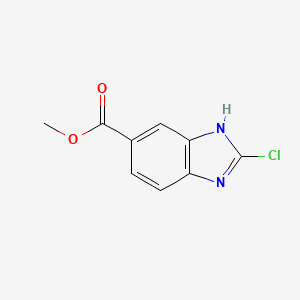

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)